Product packaging for O-(Ethoxymethyl)hydroxylamine(Cat. No.:CAS No. 162405-10-9)

O-(Ethoxymethyl)hydroxylamine

Cat. No.: B14260412
CAS No.: 162405-10-9
M. Wt: 91.11 g/mol
InChI Key: HBHVSARXOQDSIC-UHFFFAOYSA-N
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Description

O-(Ethoxymethyl)hydroxylamine is a chemical reagent intended exclusively for research purposes in laboratory settings. It is part of the class of O-substituted hydroxylamines, which are valuable synthetic intermediates and tools in chemical biology and medicinal chemistry research. Hydroxylamine derivatives are extensively investigated for their diverse biological activities and research applications. A key area of research involves their role as ribonucleotide reductase (RNR) inhibitors . RNR is an essential enzyme for DNA synthesis and repair, making it a promising target for antimicrobial strategies. N-substituted hydroxylamines have demonstrated a broad-spectrum antimicrobial effect against various Gram-positive and Gram-negative bacteria and have shown potential in reducing established bacterial biofilms . The mechanism is proposed to involve acting as radical scavengers , quenching the essential tyrosyl radical in the RNR R2 subunit . Furthermore, hydroxylamine compounds like methoxyamine are studied for their ability to inhibit DNA repair pathways, specifically through covalent binding to apurinic/apyrimidinic (AP) sites, thereby inhibiting the base excision repair (BER) pathway . This mechanism can potentiate the effects of other DNA-damaging agents and is a significant area of inquiry in oncology research. The broader class of amidoximes and oximes, to which hydroxylamines are related, has also gained interest for its role as a source of nitric oxide (NO) donors , with implications for cardiovascular research . This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research and are not to be used as ingredients in diagnostic procedures, clinical applications, or for any human or therapeutic use . They are not manufactured under Good Manufacturing Practices (GMP) compliance required for drugs or devices for human use and lack the safety and efficacy data for such purposes . Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO2 B14260412 O-(Ethoxymethyl)hydroxylamine CAS No. 162405-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162405-10-9

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

O-(ethoxymethyl)hydroxylamine

InChI

InChI=1S/C3H9NO2/c1-2-5-3-6-4/h2-4H2,1H3

InChI Key

HBHVSARXOQDSIC-UHFFFAOYSA-N

Canonical SMILES

CCOCON

Origin of Product

United States

Synthetic Methodologies for O Ethoxymethyl Hydroxylamine and Analogous Alkoxyhydroxylamines

Direct Synthetic Routes to O-(Ethoxymethyl)hydroxylamine

Direct synthesis of this compound can be achieved through established chemical transformations that are tailored to introduce the ethoxymethyl group onto a hydroxylamine (B1172632) precursor.

Alkylation of N-Hydroxyphthalimide and Subsequent Deprotection

A common and effective method for preparing O-substituted hydroxylamines is through the alkylation of N-hydroxyphthalimide, followed by the removal of the phthalimide (B116566) protecting group. researchgate.netmcmaster.ca This variation of the Gabriel synthesis is widely used for its reliability.

The synthesis begins with the O-alkylation of N-hydroxyphthalimide with an appropriate alkylating agent. For this compound, this would involve reacting N-hydroxyphthalimide with chloromethyl ethyl ether or a similar ethoxymethylating agent. The reaction is typically carried out in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the N-hydroxyphthalimide, forming a more nucleophilic species that readily attacks the alkylating agent. researchgate.net

The resulting N-(ethoxymethoxy)phthalimide intermediate is then subjected to deprotection to release the desired this compound. This is commonly achieved through hydrazinolysis, using hydrazine (B178648) or methylhydrazine. researchgate.netgoogle.com The hydrazinolysis cleaves the imide to form a stable phthalhydrazide (B32825) byproduct, which can be filtered off, leaving the desired hydroxylamine derivative in solution, often as a hydrochloride salt after an acidic workup. researchgate.net

A patent describes a similar multi-step process for industrial-scale hydroxylamine synthesis which involves reacting an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide in the presence of a base, and finally aminolysis or hydrazinolysis to yield the hydroxylamine. google.com

Table 1: Key Steps in N-Hydroxyphthalimide Alkylation Route

Step Reactants Product Purpose
Alkylation N-Hydroxyphthalimide, Ethoxymethylating agent (e.g., Chloromethyl ethyl ether), Base (e.g., DBU) N-(Ethoxymethoxy)phthalimide Introduction of the desired alkoxy group onto the protected hydroxylamine.

| Deprotection | N-(Ethoxymethoxy)phthalimide, Hydrazinolysis reagent (e.g., Hydrazine, Methylhydrazine) | this compound | Removal of the phthalimide protecting group to yield the final product. researchgate.netgoogle.com |

Alkylation of Hydroxylamine Derivatives

Direct alkylation of hydroxylamine or its N-protected derivatives presents an alternative route. However, the use of unprotected hydroxylamine (NH₂OH) can be complicated due to its nature as both a nitrogen and an oxygen nucleophile, potentially leading to a mixture of N- and O-alkylated products. organic-chemistry.org To achieve selectivity, N-protected hydroxylamine derivatives are often employed.

One such strategy involves the O-alkylation of a protected hydroxylamine like tert-butyl N-hydroxycarbamate. The carbamate (B1207046) is first alkylated with the desired electrophile, and the N-deprotection is subsequently carried out under acidic conditions to yield the O-substituted hydroxylamine. organic-chemistry.org This method offers a direct way to prepare these compounds from alcohols by first converting the alcohol to its methanesulfonate. organic-chemistry.org

General Approaches for O-Alkoxyhydroxylamine Synthesis

Broader strategies for synthesizing the O-alkoxyhydroxylamine class of compounds have been extensively developed, providing versatile pathways that can be adapted for various alkyl groups.

O-Alkylation of Hydroxylamines via Deprotonation and Electrophilic Reagents

A fundamental approach to forming the C-O-N linkage in alkoxyhydroxylamines is the O-alkylation of a hydroxylamine species. This typically requires the deprotonation of the hydroxyl group to form a more potent nucleophile, which then reacts with an electrophilic alkylating agent. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed for deprotonation. nih.gov The choice of base can be critical; for instance, in the synthesis of β-glycosides via anomeric O-alkylation, cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been shown to be effective. nih.gov

The electrophilic reagent is the source of the alkyl group. This can be an alkyl halide, sulfonate (e.g., triflate, mesylate), or another species with a good leaving group. organic-chemistry.orgnih.gov The reaction of diorganozinc reagents with O-acyl hydroxylamines, catalyzed by copper, has also been reported as a method for electrophilic amination to produce tertiary amines. wiley-vch.de

Table 2: Reagents for O-Alkylation of Hydroxylamines

Component Examples Role
Hydroxylamine Source Hydroxylamine, N-protected hydroxylamines (e.g., tert-butyl N-hydroxycarbamate) organic-chemistry.org Provides the N-O core structure.
Base NaH, KH, K₂CO₃, Cs₂CO₃ nih.gov Deprotonates the hydroxyl group to enhance nucleophilicity.

| Electrophilic Reagent | Alkyl halides, Alkyl sulfonates (triflates, mesylates) organic-chemistry.orgnih.gov | Provides the desired alkyl group. |

The challenge of regioselectivity (N- vs. O-alkylation) is a significant consideration, often necessitating the use of N-protected hydroxylamine derivatives to ensure the reaction occurs exclusively at the oxygen atom. organic-chemistry.org

O-Alkylation of N-Hydroxy Cyclic Imides and Aminolysis/Hydrazinolysis

This method, as mentioned for the direct synthesis of this compound, is a robust and widely applicable general strategy. N-hydroxy cyclic imides, most commonly N-hydroxyphthalimide (NHP), serve as effective hydroxylamine surrogates. researchgate.netgoogle.comwikipedia.org Other N-hydroxy cyclic imides such as N-hydroxysuccinimide (NHS) and N-hydroxyglutarimide can also be used. google.com

The synthesis proceeds in two main stages:

O-Alkylation : The N-hydroxy imide is alkylated using an alkyl halide or via a Mitsunobu reaction with an alcohol. researchgate.netgoogle.com The Mitsunobu reaction provides a pathway to form alkoxyphthalimides from the corresponding alcohols. researchgate.net

Cleavage : The resulting N-alkoxyimide is then cleaved to release the O-alkylhydroxylamine. Hydrazinolysis with hydrazine or an alkylhydrazine is a common method for this cleavage. researchgate.netgoogle.com Alternatively, aminolysis using reagents like ammonia (B1221849) or methylamine (B109427) can also be employed. google.com

This approach is advantageous as it avoids the direct handling of potentially unstable hydroxylamine and controls the regioselectivity of the alkylation. researchgate.net The conversion of cyclic N-hydroxyimides to unsubstituted cyclic imides under basic conditions has been noted, highlighting the reactivity of these intermediates. mdpi.org

Catalytic Reduction of Oximes to O-Substituted Hydroxylamines

The catalytic reduction of oximes and oxime ethers presents a direct and atom-economical route to O-substituted hydroxylamines. researchgate.netresearchgate.net This transformation, however, is challenging due to the difficulty in reducing the C=N bond of the oxime without causing reductive cleavage of the weak N-O bond, which leads to the formation of primary amines as a major side product. researchgate.netnih.govdntb.gov.ua

Historically, platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid were used. researchgate.netdntb.gov.ua More recent advancements have led to the development of metal-free and transition-metal-based homogeneous catalysts that exhibit high turnover numbers. researchgate.netnih.gov For example, a non-chiral B(C₆F₅)₃-catalyzed hydrogenation of oxime ethers has been reported. incatt.nl Nickel complexes with bisphosphine ligands have also been shown to be effective for the asymmetric hydrogenation of both substituted and unsubstituted oximes, yielding optically pure hydroxylamines. incatt.nl

The reduction of oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines. researchgate.net Traditional methods often relied on stoichiometric reducing agents like borohydrides or hydrosilanes. researchgate.net The development of catalytic systems that selectively reduce the C=N bond while preserving the N-O bond is a key area of ongoing research. researchgate.netincatt.nl

Table 3: Catalytic Systems for Oxime Reduction to Hydroxylamines

Catalyst Type Description Challenges
Platinum-based Heterogeneous e.g., Adam's catalyst (PtO₂). Requires H₂ and strong acid. researchgate.netdntb.gov.ua Often requires harsh conditions; risk of N-O bond cleavage. dntb.gov.ua
Homogeneous Transition-Metal e.g., Nickel, Iridium, Rhodium complexes. nih.govincatt.nlnih.gov Catalyst sensitivity; may require specific ligands and conditions. incatt.nl

| Metal-Free | e.g., B(C₆F₅)₃. incatt.nl | Substrate scope may be limited. incatt.nl |

Electrochemical and Oxidative Methods for Hydroxylamine Derivatization

Electrochemical and oxidative methods offer alternative pathways for the derivatization of hydroxylamines, often providing milder and more specific reaction conditions compared to traditional synthetic routes. These techniques can be pivotal in generating reactive intermediates or in directly forming derivatized products.

Electrochemical Synthesis and Derivatization

Electrochemical methods utilize electrical current to drive chemical reactions. In the context of hydroxylamine synthesis, this often involves the reduction of nitrogen-containing starting materials. For instance, the electrochemical reduction of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) has been explored as a sustainable strategy for producing hydroxylamine (NH₂OH). nih.govresearchgate.net The primary challenge in this approach is preventing the over-reduction of hydroxylamine to ammonia (NH₃), which is thermodynamically favored. nih.govresearchgate.net

The rational design of electrocatalysts is crucial for achieving selective synthesis of hydroxylamine. nih.govresearchgate.net Molecularly dispersed electrocatalysts, such as metal phthalocyanines (MPc), have been investigated to control the reaction pathways. nih.gov By tuning the metal center of the catalyst, the energy barrier for hydroxylamine reduction can be increased, thus enhancing its production. nih.gov For example, zinc phthalocyanine (B1677752) (ZnPc) catalysts have demonstrated higher selectivity for hydroxylamine in nitrate reduction reactions compared to other metal-centered phthalocyanines. nih.gov

Once formed, the hydroxylamine can be derivatized in situ. A common strategy is the "indirect electrosynthesis" approach, where the electrochemically generated hydroxylamine is immediately trapped by a ketone or aldehyde present in the reaction medium. researchgate.net This oximation reaction prevents further reduction of the hydroxylamine. This method has been successfully applied to the electrosynthesis of cyclohexanone (B45756) oxime from nitrate or nitrite in the presence of cyclohexanone. nih.gov While direct electrochemical synthesis of this compound is not prominently documented, this indirect approach provides a framework for capturing electro-generated hydroxylamine with an appropriate electrophile to form various alkoxyhydroxylamines.

A combination of electrochemical synthesis and aerobic oxidation has also been used in a transition-metal-free dioxygenation of alkenes to yield α-oxygenated ketones, where N-hydroxyimides are involved. organic-chemistry.org

Oxidative Derivatization Methods

Oxidative methods are employed to generate highly reactive acylnitroso species from hydroxamic acid derivatives (which are themselves derived from hydroxylamines). researchgate.net These intermediates can then undergo various transformations, such as Diels-Alder and ene reactions. researchgate.net Common oxidants used for this purpose include periodate (B1199274) salts and Dess-Martin periodinane. researchgate.net Photoredox catalysis has also emerged as a method to generate these acylnitroso species under mild conditions, offering temporal and spatial control over the reaction. researchgate.net

The oxidation of hydroxylamines can also be catalyzed by metal complexes. For example, dirhodium caprolactamate can catalyze the in situ oxidation of hydroxamic acid to an acylnitroso derivative, which is then trapped by a diene. researchgate.net Similarly, ruthenium complexes have been used to catalyze the oxidation of hydroxylamines in the presence of dienes to form 3,6-dihydro-1,2-oxazines. researchgate.net

Derivatization is also a key strategy in the analytical determination of hydroxylamines. For instance, hydroxylamine can be derivatized with benzaldehyde (B42025) to form a product that can be detected by high-performance liquid chromatography (HPLC). oup.com Another analytical method involves the derivatization of aldehydes with pentafluorobenzyl-hydroxylamine, followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 1: Comparison of Oxidants for Hydroxylamine Derivatization

Oxidant/Catalyst System Substrate Intermediate/Product Type Reference
Periodate Salts, Dess-Martin Periodinane Hydroxylamine derivatives Acyl nitroso species researchgate.net
Photoredox Catalysis Hydroxamic acid derivatives Acylnitroso species researchgate.net
Dirhodium Caprolactamate Hydroxamic acid Acylnitroso derivative researchgate.net
Ru(bpy)₃Cl₂ / O₂ Aryl-hydroxylamines 3,6-dihydro-1,2-oxazines researchgate.net
TEMPO / BPO Hydroxamic acid derivatives Nitrosocarbonyl compounds organic-chemistry.org

Solid-Phase Synthesis Techniques for Hydroxylamine Compounds

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the synthesis of complex molecules like peptides and oligonucleotides, and its principles have been successfully applied to the creation of small organic molecule libraries, including hydroxylamine derivatives. wikipedia.orgspirochem.com The core of SPS involves attaching a starting molecule to a solid support (resin) and then performing a series of chemical reactions in a stepwise manner. wikipedia.org A key advantage is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and by-products. d-nb.info

For the synthesis of hydroxylamine compounds, the general strategy often involves immobilizing a hydroxylamine moiety onto a resin. This can be achieved through either an O-linkage or an N-linkage. nih.govtandfonline.com

Resin-Bound Hydroxylamine

One common approach is the preparation of a resin-bound hydroxylamine reagent. For example, a 2-chlorotrityl chloride (CTC) resin can be reacted with an N-protected hydroxylamine, such as N-(9-fluorenylmethoxycarbonyloxy)hydroxylamine (Fmoc-NHOH), to create a resin-bound hydroxylamine linker. nih.gov After deprotection of the Fmoc group, the free hydroxylamine on the resin is available for subsequent reactions, such as coupling with carboxylic acids to form hydroxamic acids. nih.gov

Another method involves creating an N-linked hydroxylamine resin. tandfonline.com This can be accomplished by reacting an aldehyde-functionalized resin with an O-protected hydroxylamine, such as O-2,4-dimethoxylbenzyl (DMB) protected hydroxylamine, via reductive amination. tandfonline.com The resulting resin has a secondary amine linkage to the hydroxylamine nitrogen. The DMB group serves as a protecting group that can be cleaved simultaneously with the final product from the resin under acidic conditions. tandfonline.com

Synthesis of Hydroxylamine Derivatives on Solid Support

Solid-phase synthesis is particularly well-suited for creating combinatorial libraries of hydroxylamine derivatives. google.com The process can start with the nucleophilic attack of an alkoxyamine on a suitable solid-phase support. google.com Once the alkoxyamine is immobilized, a variety of chemical modifications can be performed on the molecule. Finally, the derivatized hydroxylamine compound is cleaved from the support. google.com

The choice of linker is critical in solid-phase synthesis as it determines the conditions under which the final product is released from the resin. Acid-labile linkers are commonly used, allowing for cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid. tandfonline.comresearchgate.net

The versatility of solid-phase chemistry allows for a wide range of reactions to be performed on the resin-bound substrate, including acylations, sulfonylations, and carbon-carbon bond-forming reactions. researchgate.net This flexibility enables the generation of a diverse array of hydroxylamine-containing compounds. researchgate.net

Table 2: Examples of Resins and Linkers in Solid-Phase Synthesis of Hydroxylamine Derivatives

Resin/Linker Type Functional Group for Attachment Linkage Type Cleavage Condition Reference
2-Chlorotrityl Chloride (CTC) Resin Hydroxylamine Oxygen O-Linkage Mild Acid (e.g., TFA) nih.gov
Merrifield Resin (modified with aldehyde linker) Hydroxylamine Nitrogen N-Linkage (reductive amination) Acid (e.g., 95% TFA) tandfonline.com
ChemMatrix® Resin Hydroxylamine O-Linkage Not specified nih.gov
Polystyrene Sulfonyl Chloride Hydroxylamine Nitrogen N-S Bond Not specified nih.gov
PEGA Resins Ester Nucleophilic displacement by hydroxylamine Not specified researchgate.net

Chemical Reactivity and Mechanistic Investigations of O Ethoxymethyl Hydroxylamine

Nucleophilic Reactivity Patterns

O-(Ethoxymethyl)hydroxylamine, as a member of the hydroxylamine (B1172632) family, exhibits a rich and varied nucleophilic character. Its reactivity is primarily centered around the nitrogen and oxygen atoms of the H₂N-O- group, allowing it to participate in a range of chemical transformations. The electronic interplay between the lone pairs of these adjacent heteroatoms, often referred to as the alpha effect, enhances the nucleophilicity of the nitrogen atom, making it a potent reactant in various addition and substitution reactions.

Formation of Oximes from Carbonyl Compounds

The reaction of this compound with aldehydes and ketones provides a straightforward route to O-ethoxymethyl oximes. This condensation reaction is a cornerstone of carbonyl chemistry and proceeds via a well-established mechanism. The nitrogen atom of the hydroxylamine acts as the primary nucleophile, attacking the electrophilic carbonyl carbon. byjus.comkhanacademy.org This is followed by a series of proton transfers and the eventual elimination of a water molecule to yield the corresponding oxime ether. quora.comaskfilo.com

The versatility of this reaction allows for the conversion of a wide array of carbonyl compounds into their corresponding O-ethoxymethyl oximes, which can serve as protecting groups or as intermediates for further synthetic transformations.

Table 1: Representative Examples of Oxime Ether Formation

Carbonyl Compound Product
Benzaldehyde (B42025) Benzaldehyde O-(ethoxymethyl)oxime
Cyclohexanone (B45756) Cyclohexanone O-(ethoxymethyl)oxime
Acetone Acetone O-(ethoxymethyl)oxime
4-Methoxybenzaldehyde 4-Methoxybenzaldehyde O-(ethoxymethyl)oxime

O-Atom Nucleophilicity in Transition Metal-Catalyzed Allylic Substitutions

While the nitrogen atom of hydroxylamines is typically the more dominant nucleophilic center, the oxygen atom can also participate in reactions, particularly in the context of transition metal catalysis. In palladium- and iridium-catalyzed allylic substitution reactions, hydroxylamines can function as O-nucleophiles, leading to the formation of O-allylhydroxylamines. organic-chemistry.orgnih.gov

For the oxygen atom to act as the reactive nucleophile, it is often necessary to have an electron-withdrawing substituent on the nitrogen atom. organic-chemistry.orgnih.gov This electronic modification reduces the nucleophilicity of the nitrogen and enhances the acidity of the O-H proton, thereby favoring O-allylation. While this compound itself does not possess a strongly electron-withdrawing group on the nitrogen, its participation as an O-nucleophile can be influenced by the choice of catalyst and reaction conditions.

Palladium-catalyzed reactions of hydroxylamines with allylic carbonates tend to yield linear O-allylated products. organic-chemistry.orgnih.gov In contrast, iridium-catalyzed reactions often favor the formation of branched isomers. organic-chemistry.org These catalytic systems provide a valuable tool for the selective formation of C-O bonds using hydroxylamine derivatives.

Table 2: Regioselectivity in Transition Metal-Catalyzed Allylic Alkylation of Hydroxylamines

Catalyst Typical Substrate Predominant Product
Palladium (e.g., Pd(PPh₃)₄) Allylic Carbonate Linear O-Allylhydroxylamine
Iridium (e.g., [Ir(COD)Cl]₂) Allylic Carbonate/Phosphate Branched O-Allylhydroxylamine

Catalyst-Free Direct Olefin Halo-Hydroxylamination

Recent advancements in synthetic methodology have demonstrated the potential for direct difunctionalization of olefins using activated hydroxylamine derivatives. Specifically, N-halogenated O-activated hydroxylamines can undergo a catalyst-free direct halo-hydroxylamination reaction with alkenes. researchgate.netchemrxiv.org This process allows for the simultaneous introduction of a halogen and a hydroxylamino group across a double bond.

This reaction proceeds without the need for a metal catalyst or any additives, highlighting the inherent reactivity of these specialized hydroxylamine reagents. researchgate.net The transformation is applicable to a broad range of both activated and unactivated olefins, including cyclic and acyclic systems, with high atom economy. researchgate.net The resulting multifunctional hydroxylamines, bearing both an alkyl halide and an O-activated hydroxylamine moiety, are versatile synthetic intermediates.

Bond Cleavage and Rearrangement Pathways

The inherent weakness of the N-O bond in hydroxylamines and their derivatives makes them susceptible to cleavage under various conditions, leading to a range of synthetically useful transformations and rearrangements.

N-O Bond Cleavage Reactions, including Cyclopropenone-Mediated Processes

The cleavage of the N-O bond in hydroxylamines is a key step in many chemical transformations. nih.gov This bond is relatively weak and can be cleaved through various mechanisms, including transition-metal catalysis and radical-mediated processes. nih.gov

A notable example of a reaction that proceeds via N-O bond cleavage is the interaction of hydroxylamines with cyclopropenones. acs.orgnih.gov This reaction is characterized by its high efficiency and regioselectivity, leading to the formation of a single major product. acs.org The process involves the cleavage of the N-O bond within the hydroxylamine substrate, which can be utilized for the controlled release of molecules. acs.org Studies on related compounds, such as O-[4-(methoxymethyl)phenyl]hydroxylamine, have provided insights into the electronic requirements for this transformation, indicating that electron-deficient hydroxylamines may exhibit lower reactivity. acs.org

Acid-Catalyzed Transformations and Iminium Ion Formation

Under acidic conditions, this compound can undergo various transformations. The reaction of aldehydes and ketones with hydroxylamines to form oximes is often catalyzed by acid. masterorganicchemistry.comyoutube.com The mechanism of this reaction involves the formation of an iminium ion intermediate after the initial nucleophilic attack and dehydration. libretexts.orgkhanacademy.org

The protonation of the hydroxyl group of the carbinolamine intermediate facilitates the elimination of water, leading to the formation of the C=N double bond. libretexts.org The resulting protonated oxime, or iminium ion, is then deprotonated to yield the final neutral oxime product. masterorganicchemistry.comkhanacademy.org The pH of the reaction medium plays a crucial role in the rate of imine formation, with optimal rates typically observed in weakly acidic conditions. libretexts.org

Hydrolysis of the resulting oxime ethers back to the parent carbonyl compound and hydroxylamine can also be achieved under acidic conditions, demonstrating the reversible nature of this transformation. wikipedia.org

Intermolecular Reactions and Functionalization

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its hydroxylamine moiety. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, while the adjacent oxygen atom influences its reactivity through the alpha-effect, enhancing its nucleophilicity compared to simple amines. quora.com This section details the key intermolecular reactions and functionalization strategies involving this compound, focusing on its role in forming new carbon-nitrogen bonds and other molecular frameworks.

The primary modes of intermolecular reactivity for this compound involve nucleophilic attack by the nitrogen atom. Its most significant application is in the reaction with carbonyl compounds to form O-(ethoxymethyl)oxime ethers. Additionally, the nitrogen center can react with various electrophiles, allowing for further functionalization.

Reaction with Carbonyl Compounds: Oximation

The most prominent intermolecular reaction of this compound is its condensation with aldehydes and ketones to form O-(ethoxymethyl)oxime ethers. khanacademy.org This reaction, a type of oximation, is a reliable method for converting carbonyl groups into a stable derivative and is fundamental in synthetic chemistry. researchgate.netjocpr.com

The mechanism begins with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. ic.ac.uk This is typically the rate-determining step and is often catalyzed by acid. The initial addition forms a tetrahedral intermediate called a carbinolamine. This intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the final oxime ether product, which features a C=N double bond. quora.com

This transformation is highly efficient for a wide range of aldehyde and ketone substrates, providing a straightforward route to diverse O-alkyloximes. nih.gov The resulting O-(ethoxymethyl)oxime ethers are valuable synthetic intermediates themselves, with applications in the synthesis of nitrogen-containing heterocycles and other functionalized molecules. nsf.gov

Table 1: Representative Oximation Reactions with this compound

Carbonyl Substrate (R¹, R²)Product: O-(Ethoxymethyl)oxime EtherReaction Conditions
Aldehyde (R¹=Alkyl/Aryl, R²=H)Mild acid catalysis (e.g., pyridine, NaHCO₃), solvent (e.g., Ethanol, THF) jocpr.comrsc.org
Ketone (R¹, R²=Alkyl/Aryl)Mild acid or base catalysis, solvent (e.g., Ethanol)
α,β-Unsaturated AldehydeBase (e.g., K₂CO₃), solvent (THF) jocpr.com
CyclohexanoneAcid catalysis

N-Functionalization Reactions

The nucleophilic nitrogen atom of this compound can also react with other types of electrophiles, not just carbonyls. This allows for the introduction of various functional groups onto the nitrogen, a process known as N-functionalization.

N-Alkylation: this compound can react with alkylating agents, such as alkyl halides (R-X), to form N-alkylated derivatives. wikipedia.org In this S_N2 reaction, the nitrogen atom displaces the halide, forming a new N-C bond. This reaction typically occurs at the nitrogen rather than the oxygen due to the greater nucleophilicity of the nitrogen atom. wikipedia.org

N-Acylation: Reaction with acylating agents, like acyl chlorides or anhydrides, leads to the formation of N-acylated products. This process introduces an acyl group (R-C=O) to the nitrogen atom, forming a hydroxamic acid ether derivative. These derivatives are important building blocks in medicinal chemistry and materials science.

These N-functionalization reactions expand the synthetic utility of this compound beyond simple oximation, enabling the construction of more complex molecular architectures.

Table 2: N-Functionalization of this compound

ElectrophileReagent ClassProduct Structure
Methyl Iodide (CH₃I)Alkyl Halide
Benzyl Bromide (BnBr)Alkyl Halide
Acetyl Chloride (CH₃COCl)Acyl Halide
Benzoyl Chloride (PhCOCl)Acyl Halide

Strategic Applications of O Ethoxymethyl Hydroxylamine in Organic Synthesis

Reagent for Nitrogen-Containing Compound Construction

The reactivity of the aminooxy group in O-(Ethoxymethyl)hydroxylamine makes it a key reagent for introducing nitrogen into organic molecules. This is particularly evident in its reactions with carbonyl compounds and its role in the formation of various nitrogen-containing functional groups and heterocyclic systems.

Synthesis of Oximes and Related O-Ethers

The reaction between an aminooxy compound like this compound and a carbonyl group (aldehyde or ketone) is known as oximation, which results in the formation of a stable oxime ether linkage. louisville.edu This reaction is chemoselective and can be performed under mild conditions. louisville.edu Oximes and their O-ether derivatives are significant intermediates in organic synthesis. ijprajournal.com They can be transformed into a variety of other functional groups, including amines, amides, and nitriles, and are also used in the preparation of aza-heterocycles. researchgate.net

The synthesis of oximes traditionally involves reacting a carbonyl compound with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine. ijprajournal.comnih.gov However, modern methods focus on more environmentally friendly approaches. ijprajournal.com For instance, O-substituted oxime ethers can be synthesized in high yields from corresponding keto esters. tubitak.gov.tr The formation of oxime ethers can also be achieved through the O-alkylation of oximes with various alkyl halides. nih.gov

Reactant 1Reactant 2ProductApplication
Carbonyl Compound (Aldehyde/Ketone)This compoundO-(Ethoxymethyl)oximeIntermediate for synthesis of amines, amides, nitriles, and heterocycles
Keto EsterHydroxylamine HydrochlorideOximeIntermediate for O-substituted oxime ethers
OximeAlkyl HalideO-Alkyl Oxime EtherVarious synthetic applications

Elaboration of N-Heterocyclic Scaffolds

This compound and related aminooxy compounds are instrumental in the synthesis of various nitrogen-containing heterocyclic scaffolds. tsijournals.commdpi.com These scaffolds are fundamental cores of many biologically active molecules and functional materials. mdpi.com For example, hydroxylamine derivatives can be used to prepare imidoxy-functionalized heterocyclic compounds. tsijournals.com The reaction of O-benzoylhydroxylamine derivatives with heterocyclic compounds has been shown to be an effective method for N-amination, leading to the formation of N-amino heterocyclic structures. nih.gov

The versatility of aminoalkynes as building blocks allows for the synthesis of diverse N-heterocyclic compounds through sequential reactions with carbonyls. mdpi.com Furthermore, pyrazole-containing compounds, a significant class of N-heterocycles, can be synthesized using various strategic approaches, highlighting the importance of functionalized starting materials in building complex cyclic systems. mdpi.com

Preparation of N-Alkoxy Amines

N-alkoxy amines are valuable compounds with applications in pharmaceuticals and agrochemicals. researchgate.net One of the primary methods for their synthesis is the reduction of oxime ethers. rsc.org Cationic iridium complexes have been found to effectively catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines. rsc.org This method has been successfully applied in a gram-scale synthesis. rsc.org

Another approach involves the oxidation of secondary amines. N-substituted hydroxylamines, which are precursors to N-alkoxy amines, can be prepared in high yields by oxidizing secondary amines with hydrogen peroxide in the presence of a metal sequestering agent. google.com This process is notable for its efficiency at higher temperatures. google.com

PrecursorReagent/CatalystProductSignificance
OximeCationic Iridium ComplexN-Alkoxy AmineEfficient synthesis for pharmaceutical and agrochemical applications
Secondary AmineHydrogen Peroxide / Metal Sequestering AgentN-Substituted HydroxylamineHigh-yield precursor to N-alkoxy amines

Stereoselective Synthesis of N-Hydroxyamino Acids

Enantiomerically pure N-hydroxy-α-amino acids are crucial building blocks for the synthesis of peptide hydroxylamines. rsc.org A method has been developed for the synthesis of N-benzylidene nitrones of these acids, which can then be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. rsc.org Subsequent deprotection yields the desired N-terminal peptide hydroxylamines. rsc.org This approach is applicable to a variety of N-terminal residues. rsc.org

The development of methods for the stereoselective synthesis of amino alcohols and their derivatives is an active area of research, with applications in the total synthesis of natural products. diva-portal.org For example, a highly diastereoselective rhodium(II)-catalyzed cycloaddition has been used to form syn-α-hydroxy-β-amino esters. diva-portal.org

Utilization as a Building Block in Complex Molecular Architectures

This compound and similar hydroxylamine derivatives serve as fundamental building blocks in the construction of complex and functionally diverse molecules. cymitquimica.com These building blocks are essential starting materials for creating intricate structures through various chemical reactions. cymitquimica.com The aminooxy group provides a reactive handle for chemoselective ligations, enabling the assembly of complex architectures. louisville.edu

Protected hydroxylamine building blocks, such as those with Fmoc or Boc protecting groups, are used in the synthesis of various protected hydroxylamine derivatives, which can then be used in applications like bioconjugation. iris-biotech.de For instance, N,N'-Di-tert-butoxycarbonylhydroxylamine is used for the synthesis of alkoxyamine derivatives from alkyl bromides. iris-biotech.de These alkoxyamines can then participate in cyclization reactions and ligations. iris-biotech.de

Derivatization Reagent in Analytical Chemistry for Carbonyl Compounds

Aminooxy reagents, including this compound, are widely used as derivatization agents in analytical chemistry to enhance the detection of carbonyl compounds (aldehydes and ketones). louisville.edu The oximation reaction introduces a tag that improves the ionization efficiency and chromatographic behavior of these otherwise difficult-to-analyze compounds, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). louisville.eduresearchgate.net

For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) is a common derivatizing reagent that allows for sensitive detection of carbonyls in complex matrices like beer using gas chromatography with electron capture detection (GC-ECD) or GC-MS. nih.gov The derivatization is typically carried out in an aqueous solution. nih.gov The development of novel aminooxy-containing reagents continues to expand the toolkit for quantitative analysis of carbonyl compounds in various samples. louisville.edu

Advanced Structural Elucidation and Spectroscopic Characterization of O Ethoxymethyl Hydroxylamine

Spectroscopic Fingerprinting and Data Interpretation

Spectroscopy is a cornerstone for the characterization of molecular structures. By analyzing the interaction of O-(Ethoxymethyl)hydroxylamine with electromagnetic radiation, a wealth of data regarding its functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For this compound, the structure (CH₃-CH₂-O-CH₂-O-NH₂) contains four distinct proton environments and three unique carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, the central methylene (O-CH₂-O) protons, and the amine (NH₂) protons. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons closer to these heteroatoms will be deshielded and appear at a lower field (higher ppm value). The amine protons often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Three distinct signals are anticipated for the three unique carbon atoms in this compound. The chemical shifts are highly dependent on their hybridization and proximity to electronegative atoms. Carbons bonded to oxygen are typically found in the 50-90 ppm range.

Expected NMR Data for this compound

Nucleus Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H -CH₃ ~1.2 Triplet (t)
-O-CH₂ -CH₃ ~3.5 - 3.7 Quartet (q)
-O-CH₂ -O- ~4.7 - 4.9 Singlet (s)
-NH₂ Variable, ~5.0 - 7.0 Broad Singlet (br s)
¹³C -C H₃ ~15 -
-O-C H₂-CH₃ ~60 - 65 -
-O-C H₂-O- ~90 - 95 -

Note: These are estimated values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules like hydroxylamines, often yielding the protonated molecular ion [M+H]⁺. For this compound (molar mass 91.11 g/mol ), the [M+H]⁺ ion would be expected at an m/z of approximately 92.1.

Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to elucidate the molecular structure. Characteristic fragmentation patterns would include the loss of the ethoxy group or cleavage of the N-O bond, providing definitive evidence for the compound's connectivity. Derivatization with reagents like hydroxylamine (B1172632) hydrochloride is a known method to enhance ESI-MS sensitivity for other molecules, highlighting the utility of this chemical class in mass spectrometry applications.

Expected ESI-MS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ [C₃H₁₀NO₂]⁺ 92.07

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to

Theoretical and Computational Chemistry Studies on O Ethoxymethyl Hydroxylamine

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic structure of molecules. For compounds related to O-(Ethoxymethyl)hydroxylamine, DFT methods such as B3LYP are commonly used to optimize molecular geometries and calculate key parameters.

In a study on 5-ethoxymethyl-8-hydroxyquinoline, a molecule containing the ethoxymethyl functional group, DFT and Hartree-Fock (HF) methods were utilized to determine its structural and electronic properties. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. For this compound, similar calculations would elucidate the geometry around the nitrogen and oxygen atoms, the conformation of the ethoxymethyl chain, and the nature of the N-O bond.

Table 1: Representative Calculated Properties for a Molecule Containing an Ethoxymethyl Group (5-ethoxymethyl-8-hydroxyquinoline) using DFT/B3LYP (Note: These values are for an analogous compound and are representative of the data obtained through DFT calculations.)

PropertyCalculated ValueSignificance
HOMO Energy-5.9 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DMeasures molecular polarity
N-O Bond Length~1.45 Å (typical)Characterizes a key structural feature
Data derived from studies on analogous structures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving hydroxylamine (B1172632) derivatives. DFT calculations are frequently used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For instance, computational studies on the formation of oximes from hydroxylamines and ketones have scrutinized the initial nucleophilic attack. These models can compare the energetic favorability of different attacking atoms (e.g., nitrogen vs. oxygen in hydroxylamine) and determine whether the mechanism is stepwise or concerted. In reactions involving substituted hydroxylamines, such as the cleavage of the N-O bond in the presence of a catalyst, computational studies can suggest a catalytic cycle. These studies often involve locating the transition state structures for each elementary step, such as oxidative addition, reductive elimination, or ligand exchange.

A computational study on an intramolecular oxime transfer reaction found that the steps involving water addition and expulsion represented the highest energy barriers along the reaction pathway, which was consistent with experimental observations. Similarly, ab initio modeling of the oxidation of hydroxylamine in aqueous solutions has been used to construct detailed chemical mechanisms and estimate rate parameters using transition state theory. For this compound, such models could predict its behavior in various synthetic transformations, such as its reaction with carbonyls or its participation in cross-coupling reactions.

Table 2: Example of Calculated Activation Energies for a Reaction Involving a Hydroxylamine Derivative (Note: This data is illustrative of computational findings for hydroxylamine-related reactions.)

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic AttackDFT (B3LYP)15.2
Proton TransferDFT (B3LYP)8.5
Water EliminationPBE0/def2-TZVPP25.0
Data synthesized from representative computational studies on hydroxylamine reaction mechanisms.

Prediction of Molecular Reactivity, Selectivity, and Electronic Properties

Building on the foundation of quantum chemical calculations, computational methods can predict the reactivity and selectivity of this compound. The electronic properties derived from DFT serve as powerful descriptors for this purpose.

Reactivity: The HOMO and LUMO energies are central to frontier molecular orbital (FMO) theory, which explains reactivity in terms of interactions between the orbitals of reacting species. The HOMO distribution indicates the likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack. The electrophilicity index, calculated from HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to accept electrons.

Selectivity: In reactions with multiple possible outcomes, computational modeling can predict which product is favored.

Regioselectivity: When a reaction can occur at different positions on a molecule, DFT can be used to calculate the activation energies for each pathway. The pathway with the lower energy barrier will be the dominant one, thus predicting the regiochemical outcome.

Stereoselectivity: For reactions that can produce different stereoisomers, computational models can determine the transition state energies leading to each isomer. Differences in these energies can explain why one diastereomer or enantiomer is formed in excess. For example, DFT analysis of certain reactions has shown that the transition state leading to the major product can be several kcal/mol lower in energy than the one leading to the minor product.

These predictive capabilities are crucial for designing new synthetic routes and understanding experimental observations without undertaking exhaustive empirical work.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations offer a way to study molecules in a dynamic, explicit solvent environment over time. MD simulations are used to explore the conformational landscape of flexible molecules like this compound and to understand their non-covalent interactions with surrounding molecules.

For this compound, MD simulations could provide insight into:

Solvation: How water or other solvent molecules arrange themselves around the solute molecule, and the strength and dynamics of hydrogen bonds between the hydroxylamine's N-H and O-H protons and the solvent.

Conformational Analysis: The ethoxymethyl group has several rotatable bonds. MD simulations can explore the different accessible conformations and their relative populations over time, which can be crucial for understanding its reactivity and how it binds to other molecules.

Intermolecular Interactions: In condensed phases, this compound will interact with other molecules through hydrogen bonds, dipole-dipole forces, and van der Waals interactions. MD simulations can quantify these interactions, helping to explain physical properties like solubility and boiling point. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to similar small organic molecules to bridge the gap between static quantum chemical pictures and the dynamic reality of chemical systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(Ethoxymethyl)hydroxylamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution, where ethoxymethyl chloride reacts with hydroxylamine derivatives under basic conditions. Adjusting the base (e.g., NaOH vs. KOH) and solvent polarity (e.g., aqueous vs. ethanol) can influence reaction kinetics and yield. For example, room temperature reactions with sodium hydroxide in ethanol have shown higher efficiency due to improved solubility of intermediates . Purification via recrystallization or column chromatography is critical to isolate the product from unreacted hydroxylamine hydrochloride.

Q. How does the ethoxymethyl group affect the stability and reactivity of this compound compared to unsubstituted hydroxylamine?

  • Methodological Answer : The ethoxymethyl group introduces steric hindrance and electron-donating effects, reducing nucleophilicity at the oxygen atom while enhancing stability against disproportionation. Reactivity studies show that this compound forms oximes with aldehydes more slowly than hydroxylamine but with higher selectivity due to reduced side reactions (e.g., over-oxidation). Comparative FTIR and NMR analyses of reaction intermediates can validate these effects .

Advanced Research Questions

Q. How does this compound participate in dual bifunctional catalysis mechanisms, particularly in acyl transfer reactions?

  • Methodological Answer : In acyl transfer reactions, this compound acts as a bifunctional catalyst, where the oxygen atom facilitates proton transfer to the carbonyl group, while the nitrogen stabilizes the tetrahedral intermediate. Computational studies (e.g., DFT at the B3LYP/6-311+G(2df,2p) level) reveal transition states with free energy barriers (~18–20 kcal/mol) that favor O-acylation over N-acylation. Experimental kinetic data (e.g., second-order rate constants) should be cross-validated with theoretical models to resolve discrepancies .

Q. What analytical strategies are most effective for quantifying this compound in complex matrices, such as biological samples?

  • Methodological Answer : Derivatization with pentafluorobenzyl reagents (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) followed by GC-MS analysis enhances detection sensitivity. For example, oximation of carbonyl compounds with this compound produces stable oximes, which can be quantified using selected ion monitoring (SIM). Internal standards (e.g., deuterated analogs) improve precision in mass spectrometry workflows .

Q. How can contradictions between computational predictions and experimental outcomes in reaction pathways be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or unaccounted transition states. For instance, computational models may underestimate solvent stabilization of intermediates. Hybrid QM/MM simulations incorporating explicit water molecules (e.g., PCM/HF models) and experimental free energy profiles (via Eyring plots) can reconcile differences. Systematic benchmarking against kinetic isotope effects (KIEs) further refines mechanistic insights .

Q. What role does this compound play in material science, such as graphene oxide reduction?

  • Methodological Answer : While hydroxylamine derivatives reduce graphene oxide (GO) by removing oxygen functional groups (e.g., epoxides), the ethoxymethyl group in this compound may sterically hinder electron transfer. Comparative XPS and Raman spectroscopy of reduced GO sheets can assess the efficiency of oxygen removal and electrical conductivity restoration .

Methodological Best Practices

Q. What protocols ensure safe handling and long-term storage of this compound?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF or DCM) for reactions to minimize decomposition. Regular NMR monitoring (e.g., ¹H at 500 MHz) detects degradation products like ethoxymethanol. Safety protocols should align with OSHA guidelines for hydroxylamine derivatives .

Q. How can researchers design experiments to probe the regioselectivity of this compound in heterocyclic synthesis?

  • Methodological Answer : Competitive reactions between this compound and substituted aldehydes/ketones under varying pH (4–9) and temperature (25–60°C) can map regioselectivity trends. LC-MS analysis of oxime products and kinetic isotopic labeling (e.g., ¹⁵N-hydroxylamine) differentiate between O- and N-acylation pathways .

Tables for Key Data

Property This compound Hydroxylamine
Nucleophilicity (O-site) ModerateHigh
Thermal Stability Stable up to 80°CDecomposes at 50°C
Solubility in H₂O 25 g/L300 g/L
GC-MS Detection Limit 0.1 ppb (derivatized)1 ppb (underivatized)
Data compiled from experimental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.